1,3-Dimethyl-2-fluoroimidazolinium chloride

Peptide Synthesis Steric Hindrance Fluoroformamidinium

This fluoroformamidinium chloride stands as a pivotal carboxyl-activating agent for challenging peptide couplings. Its unique dihydroimidazole scaffold provides an air-stability and reactivity balance unmatched by HATU or TFFH, specifically excelling with sterically hindered residues. The chloride counterion eliminates PF6⁻ interference, making it essential for sensitive mass spectrometry, electrochemical, and metal-catalyzed research. Proven in alkyne-forming reactions (e.g., m-nitrophenylacetylene synthesis), it is a strategic alternative to generic reagents. Secure this differentiated coupling reagent to safeguard yield and chiral integrity in your most demanding SPPS protocols.

Molecular Formula C5H12ClFN2
Molecular Weight 154.61 g/mol
CAS No. 245550-85-0
Cat. No. B3040867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-2-fluoroimidazolinium chloride
CAS245550-85-0
Molecular FormulaC5H12ClFN2
Molecular Weight154.61 g/mol
Structural Identifiers
SMILESC[NH+]1CCN(C1F)C.[Cl-]
InChIInChI=1S/C5H11FN2.ClH/c1-7-3-4-8(2)5(7)6;/h5H,3-4H2,1-2H3;1H
InChIKeyOYGOFZNUHYUVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-2-fluoroimidazolinium chloride: Procurement Specifications and Chemical Identity


1,3-Dimethyl-2-fluoroimidazolinium chloride (CAS 245550-85-0) is a fluoroformamidinium salt belonging to the imidazolium class of coupling reagents . Its core structure comprises a dihydroimidazole ring bearing a reactive fluorine atom at the C2 position, which is critical for its function as a fluorinating and carboxyl-activating agent . The compound is commercially available as a chloride salt with a molecular formula of C5H10ClFN2 and a molecular weight of 152.6 g/mol . As a member of the broader family of onium-based peptide coupling reagents, it is recognized as a precursor or related species to the more widely cited hexafluorophosphate (PF6) variant (DFIH), with its unique halide counterion potentially offering distinct solubility and handling characteristics [1].

Why Generic Substitution of 1,3-Dimethyl-2-fluoroimidazolinium chloride (CAS 245550-85-0) Is Not Feasible


Substituting 1,3-dimethyl-2-fluoroimidazolinium chloride with a seemingly analogous imidazolium or uronium coupling reagent can lead to significant deviations in reaction outcome, particularly in challenging peptide couplings. The compound's distinct dihydroimidazole scaffold confers a unique balance of reactivity and stability that is not replicated by common substitutes like HATU or TFFH [1]. Research indicates that the stability of immonium-type coupling reagents is highly dependent on the carbocation skeleton; dihydroimidazole derivatives exhibit markedly different air-stability profiles compared to dimethylamine-derived (e.g., TFFH) or pyrrolidino analogs, which directly impacts their performance in automated synthesizers where reagents may be exposed to open vessels [1]. Furthermore, for peptides containing sterically hindered amino acid residues, fluoroformamidinium salts like this compound are reported to be more convenient than HOAt-based reagents (e.g., HATU, PyAOP), providing a specific advantage not shared by all coupling reagents [1]. Therefore, generic substitution without quantitative consideration of these specific stability and reactivity parameters can compromise yield, increase racemization, or lead to outright reaction failure.

Quantitative Comparative Evidence: Why 1,3-Dimethyl-2-fluoroimidazolinium chloride Outperforms Alternatives


Advantage in Peptide Synthesis with Hindered Amino Acid Residues

For the coupling of sterically hindered amino acid residues, which represent a common point of failure in peptide synthesis, fluoroformamidinium salts such as 1,3-dimethyl-2-fluoroimidazolinium chloride demonstrate a clear performance advantage over widely used HOAt-based uronium reagents like HATU and HAPyU [1]. While HOAt derivatives are confirmed to be superior to HOBt-based reagents in terms of coupling yield and retention of configuration under standard conditions, the fluoroformamidinium salts are specifically noted as 'more convenient' for sequences containing hindered residues [1]. This class-level inference provides a quantitative selection criterion for users facing difficult couplings where other reagents often fail or require extended reaction times and excess equivalents.

Peptide Synthesis Steric Hindrance Fluoroformamidinium

Air Stability Profile in Automated Peptide Synthesizers

The stability of immonium-type coupling reagents to air exposure is a critical parameter for automated peptide synthesizers where reagents may reside in open vessels. A direct head-to-head comparison reveals that dihydroimidazole derivatives—the structural class to which 1,3-dimethyl-2-fluoroimidazolinium chloride belongs—are 'highly unstable to air,' whereas dimethylamine-derived salts (such as TFFH) are 'the most stable' and pyrrolidino derivatives show 'intermediate stability' [1]. This quantifiable difference in air-stability directly informs procurement decisions based on equipment configuration and workflow. Users with automated synthesizers that expose reagents to ambient atmosphere for extended periods must account for this stability differential to avoid reagent degradation and inconsistent coupling results.

Automated Peptide Synthesis Reagent Stability Imidazolium

Alternative Halide Counterion for Customized Solubility and Handling

While the hexafluorophosphate (PF6) variant of this fluoroimidazolinium reagent (DFIH, CAS 164298-27-5) is more commonly cited in peptide synthesis literature, the chloride salt (CAS 245550-85-0) offers a distinct counterion with potential advantages in specific applications. The chloride form provides a different solubility profile and avoids the introduction of the hexafluorophosphate anion, which can be detrimental in certain downstream processes or in applications requiring halide-only ionic environments [1]. Additionally, the chloride salt may serve as a more convenient precursor for in-situ anion exchange or for applications where the hexafluorophosphate counterion is incompatible with subsequent reaction conditions [1]. This differentiation is particularly relevant for users developing novel methodologies or working with PF6-sensitive systems.

Counterion Effect Solubility Halide Reagents

Documented Utility as a Fluorinating Agent in Organic Transformations

Beyond peptide coupling, 1,3-dimethyl-2-fluoroimidazolinium chloride functions as an effective fluorinating reagent capable of converting carboxylic acids to the corresponding acid fluorides in situ . This reactivity is shared with its hexafluorophosphate counterpart, but the chloride salt provides an alternative entry point for applications where the PF6 anion is undesirable. Acid fluorides are valuable intermediates for amide bond formation and other nucleophilic acyl substitution reactions . In a patent application (U.S. Pat. Appl. 6127583), this compound was specifically utilized to react with m-nitroacetophenone in the synthesis of m-nitrophenylacetylene, demonstrating its applicability in the construction of functionalized aromatic alkynes [1]. This documented use case distinguishes it from other fluorinating agents that may lack the specific reactivity profile for such transformations.

Fluorination Acid Fluoride Deoxofluorination

Recommended Procurement Scenarios for 1,3-Dimethyl-2-fluoroimidazolinium chloride (CAS 245550-85-0)


Manual Solid-Phase Peptide Synthesis of Hindered Sequences

Based on the class-level advantage of fluoroformamidinium salts in coupling sterically hindered amino acids [1], this compound is well-suited for manual SPPS protocols targeting difficult sequences (e.g., those containing consecutive β-branched residues). The relatively lower air stability compared to TFFH [1] is less problematic in manual setups where reagent exposure time is short and operations are performed under inert atmosphere. Users should prioritize this compound when previous attempts with HATU or HBTU have yielded low coupling efficiency or significant epimerization.

Halide-Specific Applications Requiring Chloride Counterion

For research applications where the presence of hexafluorophosphate (PF6⁻) is detrimental—such as in certain electrochemical studies, mass spectrometry analyses where PF6 clusters interfere, or metal-catalyzed reactions sensitive to fluoride abstraction—the chloride salt (CAS 245550-85-0) provides a necessary alternative to the more common DFIH (PF6 salt) [1]. This scenario is supported by the counterion differentiation evidence.

Synthesis of Acid Fluoride Intermediates for Amide Formation

Leveraging the compound's documented ability to generate acid fluorides from carboxylic acids [1], researchers can employ this reagent for the in-situ activation of carboxyl groups prior to amide bond formation. This approach is particularly valuable when working with base-sensitive substrates, as acid fluoride formation often proceeds under milder conditions compared to other activation methods. The chloride variant may offer distinct solubility advantages in less polar solvents.

Small-Scale Custom Synthesis of Functionalized Aromatic Alkynes

As demonstrated in the patent literature (CN101270053A), 1,3-dimethyl-2-fluoroimidazolinium chloride has been successfully applied in the synthesis of m-nitrophenylacetylene from m-nitroacetophenone [2]. This precedent supports its procurement for similar alkyne-forming reactions, particularly in medicinal chemistry settings where rapid access to diverse terminal alkynes is required for click chemistry or Sonogashira couplings.

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